2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione physical and chemical properties
2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid structure and synthetic tractability have made it a focal point for the development of novel therapeutics. Within this class of compounds, 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione emerges as a molecule of significant interest. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on insights relevant to drug discovery and development.
The tetrahydroisoindole-1,3-dione moiety is a key structural feature in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The N-benzyl substituent can further influence the molecule's pharmacological profile, potentially enhancing its interaction with biological targets. Understanding the fundamental characteristics of this compound is therefore crucial for harnessing its full therapeutic potential.
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. While specific experimental data for 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not extensively documented in publicly available literature, a combination of computed data and knowledge of related structures provides valuable insights.
Structural and Molecular Data
The chemical structure of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is characterized by a bicyclic isoindole-1,3-dione core with a benzyl group attached to the nitrogen atom. The cis-fusion of the cyclohexene and pyrrolidine-2,5-dione rings is a key stereochemical feature.
Diagram: Chemical Structure of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Caption: 2D structure of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [4] |
| Molecular Weight | 241.28 g/mol | [4] |
| Exact Mass | 241.110278721 Da | [4] |
| XLogP3 | 1.9 | [4] |
| Topological Polar Surface Area | 37.4 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Solubility and Stability
Based on its chemical structure, 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in aqueous solutions is likely to be low. The imide functionality is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, particularly at elevated temperatures.
Synthesis and Characterization: A Practical Approach
The synthesis of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is most commonly achieved through a Diels-Alder reaction. This powerful cycloaddition reaction provides an efficient route to the core tetrahydroisoindole-1,3-dione scaffold.
Synthetic Pathway: The Diels-Alder Strategy
The prototypical synthesis involves the [4+2] cycloaddition of a conjugated diene, such as 1,3-butadiene, with an N-substituted maleimide, in this case, N-benzylmaleimide. The reaction proceeds with high stereospecificity, typically yielding the cis-fused product.
Diagram: Synthetic Pathway via Diels-Alder Reaction
Caption: General Diels-Alder synthesis route.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative procedure for the synthesis of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, adapted from general methods for analogous compounds.[5]
Materials:
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N-Benzylmaleimide
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3-Sulfolene (as a source of 1,3-butadiene)
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Toluene or Xylene (solvent)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Crystallization dish
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Filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-benzylmaleimide (1 equivalent) and 3-sulfolene (1.1 equivalents).
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Solvent Addition: Add a minimal amount of a high-boiling solvent such as toluene or xylene to facilitate heat transfer.
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Heating: Heat the reaction mixture to a temperature sufficient to induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide (typically around 110-140 °C).
-
Reaction Time: Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize directly from the reaction mixture upon cooling.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
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Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.
Spectroscopic Characterization
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and signals for the olefinic and aliphatic protons of the cyclohexene ring.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the imide, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the tetrahydroisoindole core.
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FT-IR: Characteristic absorption bands would be observed for the C=O stretching of the imide group (typically two bands around 1770 and 1700 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and aliphatic moieties.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (241.28 g/mol ).
Chemical Reactivity and Potential for Derivatization
The 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione scaffold possesses several reactive sites that can be exploited for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Reactions of the Alkene Moiety
The double bond in the cyclohexene ring is a key site for functionalization.
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Epoxidation: The alkene can be readily epoxidized using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.[3] This epoxide is a versatile intermediate for the introduction of various functional groups through nucleophilic ring-opening reactions.
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Halogenation: Addition of halogens (e.g., Br₂) across the double bond can lead to dihalogenated derivatives.
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Hydroxylation: Dihydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate to yield the corresponding diol.
Diagram: Reactivity of the Alkene Moiety
Caption: Key reactions at the cyclohexene double bond.
Applications in Drug Discovery and Development
Derivatives of the isoindole-1,3-dione scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug development.
Anticancer Potential
Numerous studies have highlighted the cytotoxic effects of isoindole-1,3-dione derivatives against various cancer cell lines.[2][6] The mechanism of action is often multifaceted and can involve the inhibition of key cellular processes. While the specific activity of 2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has not been extensively reported, related compounds have shown promising results. For instance, derivatives bearing different substituents on the isoindole core have exhibited inhibitory effects on the viability of cancer cells.[6]
Other Therapeutic Areas
Beyond oncology, isoindole-1,3-dione derivatives have been investigated for their potential in other therapeutic areas, including as anti-inflammatory and antimicrobial agents. The structural versatility of the scaffold allows for fine-tuning of its pharmacological properties to target specific diseases.
Conclusion: A Scaffold with Enduring Promise
2-benzyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a valuable building block in the design and synthesis of novel therapeutic agents. Its straightforward synthesis via the Diels-Alder reaction, coupled with the potential for diverse functionalization, provides a robust platform for the generation of compound libraries for high-throughput screening. While further experimental characterization of this specific molecule is warranted, the existing body of knowledge on related isoindole-1,3-dione derivatives strongly suggests its potential as a starting point for the development of new drugs. This guide serves as a foundational resource for researchers and scientists looking to explore the rich chemistry and therapeutic possibilities of this versatile scaffold.
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Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. PlumX Metrics. [Link]
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2-Alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione (4). ResearchGate. [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]
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